molecular formula C26H36BrN3O3 B5183880 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide

Cat. No.: B5183880
M. Wt: 518.5 g/mol
InChI Key: SLCRMRSNLHPYLV-UHFFFAOYSA-N
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Description

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is a complex organic compound that features a benzimidazole core, a hydroxyphenyl group, and a hydroxypropylamino substituent

Properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3.BrH/c1-25(2,3)18-14-17(15-19(23(18)32)26(4,5)6)22(31)16-29-21-11-8-7-10-20(21)28-24(29)27-12-9-13-30;/h7-8,10-11,14-15,30,32H,9,12-13,16H2,1-6H3,(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCRMRSNLHPYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2C3=CC=CC=C3N=C2NCCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using tert-butylphenol and an appropriate alkylating agent.

    Attachment of the Hydroxypropylamino Group: This can be done through nucleophilic substitution reactions where the benzimidazole core reacts with a hydroxypropylamine derivative.

    Formation of the Hydrobromide Salt: The final compound is often converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole ketones, while reduction could produce benzimidazole alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in enzyme inhibition studies.

    Medicine: Possible applications in drug development, particularly for its antioxidant properties.

    Industry: Use in the synthesis of polymers or as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antioxidant, it might work by donating electrons to neutralize free radicals. The molecular targets and pathways involved would vary but could include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone
  • 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrochloride

Uniqueness

The uniqueness of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

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